ユウロピウムナイトライド

説明

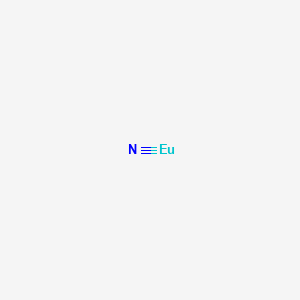

Europium nitride is a binary inorganic compound composed of europium and nitrogen, with the chemical formula EuN. It is a member of the rare-earth nitride series and is known for its unique magnetic and electronic properties. Europium nitride typically forms black crystals and exhibits Van Vleck paramagnetism. It crystallizes in the rock salt structure and has a density of 6.57 grams per cubic centimeter .

科学的研究の応用

Europium nitride has several scientific research applications, particularly in the fields of materials science and spintronics. As a diluted magnetic semiconductor, europium nitride offers exciting possibilities for enhancing the functionality of electronic devices by exploiting the intrinsic magnetic moment of electrons in addition to their charge .

Applications in Chemistry:

Catalysis: Europium nitride can be used as a catalyst in various chemical reactions due to its unique electronic properties.

Applications in Biology and Medicine:

Imaging: Europium compounds, including europium nitride, are used in imaging techniques due to their luminescent properties.

Applications in Industry:

Spintronics: Europium nitride is used in the development of spintronic devices, which utilize the spin of electrons for information processing and storage.

作用機序

Target of Action

Europium nitride primarily targets the electron configurations in its structure. It contains nonmagnetic Eu3+, but substoichiometric EuN has Eu in a mix of 2+ and 3+ charge states . The primary role of these targets is to influence the magnetic properties of the compound.

Mode of Action

Europium nitride interacts with its targets by altering the charge states of the europium ions. At Eu2+ concentrations near 15%–20%, EuN becomes ferromagnetic . This interaction results in changes to the magnetic properties of the compound, with the Eu3+ polarization following that of the Eu2+ .

Pharmacokinetics

Its physical properties, such as its reaction with water , could potentially impact its bioavailability if it were to be used in such a context.

Result of Action

The result of Europium nitride’s action is the creation of a novel diluted magnetic semiconductor . This is due to the intrinsic ferromagnetism of the EuN, which occurs when the compound is in a substoichiometric state with a mix of Eu2+ and Eu3+ .

Action Environment

The action of Europium nitride can be influenced by environmental factors. For example, the synthesis of Europium nitride involves the reaction of elemental europium in an ammonia stream, which takes place at 700 °C . Additionally, Europium nitride reacts with water , which could influence its stability and efficacy in certain environments.

生化学分析

Biochemical Properties

For instance, europium complexes have been used in luminescent assays due to their unique photophysical properties . These complexes can interact with various biomolecules, but specific interactions involving europium nitride are yet to be discovered.

Molecular Mechanism

Europium complexes have been shown to exhibit unique luminescent properties, which have been exploited in various biochemical applications

Temporal Effects in Laboratory Settings

Europium complexes have been used in time-resolved fluorescence assays, which allow for the detection of biochemical events over time

Metabolic Pathways

Europium complexes have been used in various biochemical applications due to their unique properties

準備方法

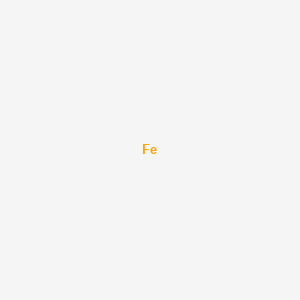

Synthetic Routes and Reaction Conditions: Europium nitride can be synthesized by reacting elemental europium with ammonia. The reaction is carried out in corundum boats placed in silica glass tubes at a temperature of 700 degrees Celsius. The chemical reaction is as follows :

[ 2Eu + 2NH_3 \rightarrow 2EuN + 3H_2 ]

In this reaction, europium is oxidized, and the hydrogen in ammonia is reduced.

Industrial Production Methods: While the laboratory synthesis of europium nitride is well-documented, industrial-scale production methods are less commonly detailed in the literature. the principles of high-temperature reactions in controlled atmospheres, as used in laboratory synthesis, can be scaled up for industrial production.

化学反応の分析

Types of Reactions: Europium nitride undergoes various chemical reactions, including oxidation and reduction. It reacts with water, leading to the formation of europium hydroxide and ammonia. The compound can also participate in substitution reactions with other nitrogen-containing compounds.

Common Reagents and Conditions:

Oxidation: Europium nitride reacts with oxygen to form europium oxide.

Reduction: The compound can be reduced back to elemental europium under specific conditions.

Substitution: Reactions with other nitrogen sources can lead to the formation of different europium compounds.

Major Products:

Oxidation: Europium oxide (Eu_2O_3)

Reduction: Elemental europium (Eu)

Substitution: Various europium compounds depending on the reactants used.

類似化合物との比較

- Gadolinium nitride (GdN)

- Terbium nitride (TbN)

- Samarium nitride (SmN)

Uniqueness of Europium Nitride: Europium nitride is unique due to its ability to exhibit ferromagnetism at relatively high temperatures for a diluted magnetic semiconductor. This property makes it particularly valuable for applications in spintronics and other advanced electronic devices .

特性

IUPAC Name |

azanylidyneeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBUJOCDKOWAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12020-58-5 | |

| Record name | Europium nitride (EuN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium nitride (EuN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium nitride (EuN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the crystal structure of europium nitride (EuN)?

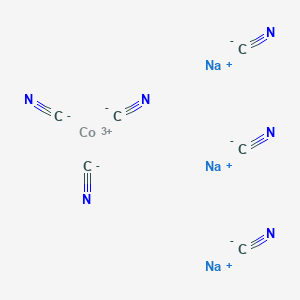

A1: Europium nitride crystallizes in a rock-salt (NaCl) structure. [, , ] This means it has a face-centered cubic lattice where europium ions (Eu) occupy the corners and face centers of the unit cell, while nitrogen ions (N) occupy the octahedral sites.

Q2: How is europium nitride synthesized?

A2: Europium nitride can be synthesized through the direct nitridation of europium metal with ammonia (NH3) at elevated temperatures. [, ] This process typically involves heating sponge europium, obtained from an ammonia solution, in a purified ammonia atmosphere at temperatures ranging from 700°C to 1000°C. []

Q3: Can the stoichiometry of europium nitride deviate from the ideal 1:1 ratio?

A3: Yes, europium nitride can exhibit a narrow nitrogen-deficient homogeneity range, meaning it can exist as EuN1-x, where x is a small value. [] Despite this non-stoichiometry, it tends to vaporize congruently, dissociating into europium vapor (Eu(g)) and nitrogen gas (N2(g)) upon heating. []

Q4: What are the potential applications of europium nitride in materials science?

A4: Europium nitride holds promise for applications in optoelectronic devices, particularly as an activator in nitride-based luminescent materials. [] It's also investigated as a potential dilute magnetic semiconductor due to its magnetic properties arising from the presence of both Eu2+ and Eu3+ ions. []

Q5: How does oxygen interact with europium nitride?

A5: Oxygen can dissolve into the europium nitride lattice. [] Studies have shown the presence of a small amount of oxygen within the EuN structure, even when synthesized under oxygen-free conditions. [] This suggests the possibility of oxygen substitution or interstitial incorporation within the lattice.

Q6: Has the magnetic behavior of europium nitride been experimentally investigated?

A6: Yes, studies have demonstrated that europium nitride exhibits ferromagnetism at low temperatures. [, ] The Curie temperature, below which ferromagnetic ordering occurs, has been reported to be as high as 120 K for substoichiometric EuN with specific Eu2+ concentrations. [] Thin films of gadolinium nitride (GdN), another rare earth nitride, grown by pulsed laser deposition were also found to be ferromagnetic below 70 K. []

Q7: What is the standard heat of formation of europium nitride?

A7: The standard heat of formation (ΔH0f.298) of europium nitride has been determined to be -52 ± 6 kcal/mol (-217.6 ± 25.1 kJ/mol). [] This value was derived from measurements of its heat of vaporization using Knudsen effusion mass spectrometry. []

Q8: Are there any computational studies on europium nitride?

A8: Yes, computational methods have been employed to investigate the electronic, magnetic, and optical properties of europium nitride doped with transition metals such as titanium, vanadium, chromium, and cobalt. [] These studies aim to explore the potential for tailoring the material's properties for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B76765.png)